molecular formula C13H18N2O2 B152381 (r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 1187931-23-2

(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No.: B152381
CAS No.: 1187931-23-2
M. Wt: 234.29 g/mol
InChI Key: NQGRCKNDDGCZPV-GFCCVEGCSA-N
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Description

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, also known as (R)-BAMPC, is an organic compound with a unique structure and properties. It is a chiral compound, meaning that it has two versions: a right-handed version (R) and a left-handed version (S). This compound has a wide range of potential applications, from pharmaceuticals to laboratory experiments.

Scientific Research Applications

Stereochemical Studies and Synthetic Applications

  • Regiospecific Ring Opening: The regiospecific ring opening of optically active 2-substituted-1-tosylaziridines demonstrates the influence of electronic effects of substituents in controlling regiospecificity. This study provides insights into the structural properties and reactions of related pyrrolidine compounds (Tseng, Terashima, & Yamada, 1977).
  • Synthesis of Streptopyrrolidine: A methodology for the synthesis of (±)-5-benzyl-4-hydroxy-2-pyrrolidine from phenylalanine racemate, highlighting a stereocontrolled reduction process (Shaameri et al., 2013).

Chiral Substituents and Pharmaceutical Implications

  • Chiral 3-Substituted Pyrrolidines Synthesis: This research describes the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, emphasizing the role of the α-methylbenzyl functionality in protecting the pyrrolidine nitrogen and serving as a chiral auxiliary (Suto, Turner, & Kampf, 1992).

Co-Crystal Structures and Material Science

  • Hydrogen-Bonded Co-Crystal Structure: The study of benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystals showcases its application in generating non-centrosymmetric crystallization, providing insights into the molecular arrangement and hydrogen-bonded networks (Chesna et al., 2017).

Pharmaceutical and Biological Activity

  • Cholinesterase Inhibitors: Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were examined for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, demonstrating moderate inhibitory effects and highlighting the influence of structural and physicochemical features on inhibition efficiency (Pizova et al., 2017).

Properties

IUPAC Name

benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGRCKNDDGCZPV-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428012
Record name Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-23-2
Record name Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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